Cas no 845526-91-2 (3-Bromo-N,N-di-p-tolylbenzeneamine)
3-Bromo-N,N-di-p-tolylbenzeneamine Chemical and Physical Properties
Names and Identifiers
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- 3-Bromo-N,N-di-p-tolylaniline
- 3-Bromo-4',4''-dimethyltriphenylamine
- 3-bromo-N,N-bis(4-methylphenyl)aniline
- 3-BROMO-N,N-BIS(4-METHYLPHENYL)BENZENAMINE
- Di-p-tolyl-3-bromophenylamine
- 3-BROMO-N,N-DI-P-TOLYLBENZENAMINE
- N,N-Bis(4-methylphenyl)-3-bromoaniline
- VIB52691
- SCHEMBL5573680
- DTXSID50679967
- MFCD15144691
- AKOS015901323
- B5019
- A847371
- 845526-91-2
- 3-bromo-N,N-bis(4-methylphenyl)aniline, 98%
- FT-0762876
- 3-Bromo-N,N-di-p-tolylbenzeneamine
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- MDL: MFCD15144691
- Inchi: 1S/C20H18BrN/c1-15-6-10-18(11-7-15)22(19-12-8-16(2)9-13-19)20-5-3-4-17(21)14-20/h3-14H,1-2H3
- InChI Key: LBLFZUNRAGUAFR-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC(=C1)N(C1C=CC(C)=CC=1)C1C=CC(C)=CC=1
Computed Properties
- Exact Mass: 351.06226 g/mol
- Monoisotopic Mass: 351.06226 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 22
- Rotatable Bond Count: 3
- Complexity: 307
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 6.6
- Topological Polar Surface Area: 3.2
- Molecular Weight: 352.3
Experimental Properties
- Color/Form: No data available
- Density: 1.307
- Melting Point: 83.0 to 88.0 deg-C
- Boiling Point: 459.9±45.0 °C at 760 mmHg
- Flash Point: 232.0±28.7 °C
3-Bromo-N,N-di-p-tolylbenzeneamine Security Information
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Symbol:
- Prompt:warning
- Signal Word:warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at 4°C,-4At ℃Store…Better
3-Bromo-N,N-di-p-tolylbenzeneamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B5019-1g |
3-Bromo-4',4''-dimethyltriphenylamine |
845526-91-2 | 97.0%(GC) | 1g |
¥1250.0 | 2022-06-09 | |
| TRC | B678920-10mg |
3-Bromo-N,N-di-p-tolylbenzeneamine |
845526-91-2 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B678920-50mg |
3-Bromo-N,N-di-p-tolylbenzeneamine |
845526-91-2 | 50mg |
$ 65.00 | 2022-06-06 | ||
| TRC | B678920-100mg |
3-Bromo-N,N-di-p-tolylbenzeneamine |
845526-91-2 | 100mg |
$ 80.00 | 2022-06-06 | ||
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B5019-1G |
3-Bromo-4',4''-dimethyltriphenylamine |
845526-91-2 | >97.0%(GC) | 1g |
¥735.00 | 2024-04-15 | |
| abcr | AB478680-1 g |
3-Bromo-N,N-di-p-tolylbenzenamine; . |
845526-91-2 | 1g |
€179.10 | 2023-06-15 | ||
| eNovation Chemicals LLC | Y1261032-5g |
3-Bromo-N,N-bis(4-methylphenyl)benzenamine |
845526-91-2 | 97% | 5g |
$145 | 2024-06-06 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1269412-1g |
3-Bromo-4',4''-dimethyltriphenylamine |
845526-91-2 | 98% | 1g |
¥153.00 | 2024-07-28 | |
| Ambeed | A509100-1g |
3-Bromo-N,N-di-p-tolylaniline |
845526-91-2 | 97% | 1g |
$26.0 | 2025-04-16 | |
| Ambeed | A509100-5g |
3-Bromo-N,N-di-p-tolylaniline |
845526-91-2 | 97% | 5g |
$75.0 | 2025-04-16 |
3-Bromo-N,N-di-p-tolylbenzeneamine Suppliers
3-Bromo-N,N-di-p-tolylbenzeneamine Related Literature
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on 3-Bromo-N,N-di-p-tolylbenzeneamine
Recent Advances in the Study of 3-Bromo-N,N-di-p-tolylbenzeneamine (CAS: 845526-91-2)
3-Bromo-N,N-di-p-tolylbenzeneamine (CAS: 845526-91-2) is a brominated aromatic amine derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and material science. Recent studies have focused on its synthesis, structural characterization, and biological activities, shedding light on its role as a versatile intermediate for the development of novel therapeutic agents.
The compound's unique structure, featuring a bromine substituent and two p-tolyl groups, makes it a valuable scaffold for further chemical modifications. Researchers have explored its utility in the synthesis of more complex molecules, particularly in the context of kinase inhibitors and other small-molecule therapeutics. The bromine atom serves as a reactive site for cross-coupling reactions, enabling the introduction of diverse functional groups.
In a recent study published in the Journal of Medicinal Chemistry, scientists investigated the pharmacokinetic properties of 3-Bromo-N,N-di-p-tolylbenzeneamine and its derivatives. The results indicated moderate bioavailability and favorable metabolic stability, suggesting its potential as a lead compound for further optimization. Additionally, in vitro assays demonstrated selective inhibitory activity against certain cancer cell lines, highlighting its promise in oncology research.
Another significant development involves the use of 3-Bromo-N,N-di-p-tolylbenzeneamine as a precursor in the synthesis of fluorescent probes. Researchers have successfully incorporated this compound into probes designed for detecting reactive oxygen species (ROS) in cellular environments. These probes exhibit high sensitivity and specificity, making them valuable tools for studying oxidative stress-related diseases.
Despite these advancements, challenges remain in the large-scale synthesis and purification of 3-Bromo-N,N-di-p-tolylbenzeneamine. Recent efforts have focused on optimizing reaction conditions to improve yield and purity. For instance, a team at the University of Cambridge reported a novel catalytic system that significantly enhances the efficiency of the bromination step, reducing byproduct formation.
Looking ahead, the potential applications of 3-Bromo-N,N-di-p-tolylbenzeneamine are expected to expand, particularly in the fields of targeted drug delivery and diagnostic imaging. Ongoing research aims to elucidate its mechanism of action and explore its interactions with biological targets at the molecular level. Collaborative efforts between academia and industry will be crucial in translating these findings into clinical applications.
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